molecular formula C16H14N4S B5776779 4-[(3-methylbenzylidene)amino]-5-phenyl-4H-1,2,4-triazole-3-thiol CAS No. 6627-98-1

4-[(3-methylbenzylidene)amino]-5-phenyl-4H-1,2,4-triazole-3-thiol

Cat. No.: B5776779
CAS No.: 6627-98-1
M. Wt: 294.4 g/mol
InChI Key: FGAVFMDVTVQQLO-UHFFFAOYSA-N
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Description

4-[(3-methylbenzylidene)amino]-5-phenyl-4H-1,2,4-triazole-3-thiol is a synthetic 1,2,4-triazole derivative that represents a scaffold of significant interest in medicinal chemistry and drug discovery research. This compound is primarily investigated for its potential as a multi-target kinase inhibitor. Studies on closely related 1,2,4-triazole-3-thiol Schiff bases have demonstrated potent inhibitory activity against receptor tyrosine kinases such as VEGFR-2 , a key target in anti-angiogenesis cancer therapy. The molecule's mechanism of action is hypothesized to involve binding to the ATP-binding site of these kinases, thereby disrupting downstream signaling pathways crucial for cell proliferation and survival. Furthermore, this class of compounds exhibits broad-spectrum biological activity, with research indicating potential applications as antibacterial and antifungal agents. The presence of the triazole-thiol moiety and the Schiff base imine functionality is critical for chelating essential metal ions in microbial enzymes or for interacting with bacterial cell walls , leading to growth inhibition. Its research value is further amplified by its role as a key intermediate for the synthesis of more complex heterocyclic systems, enabling the exploration of structure-activity relationships to optimize potency and selectivity for various therapeutic targets.

Properties

IUPAC Name

4-[(3-methylphenyl)methylideneamino]-3-phenyl-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4S/c1-12-6-5-7-13(10-12)11-17-20-15(18-19-16(20)21)14-8-3-2-4-9-14/h2-11H,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGAVFMDVTVQQLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C=NN2C(=NNC2=S)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40358299
Record name ST50057416
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40358299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6627-98-1
Record name ST50057416
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40358299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3-methylbenzylidene)amino]-5-phenyl-4H-1,2,4-triazole-3-thiol typically involves the condensation of 3-methylbenzaldehyde with 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol under reflux conditions . The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalytic amount of acid, such as hydrochloric acid, to facilitate the condensation reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Additionally, purification techniques like recrystallization or chromatography may be employed to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-[(3-methylbenzylidene)amino]-5-phenyl-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The thiol group can participate in nucleophilic substitution reactions, forming thioethers or disulfides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Alkyl halides or aryl halides can be used in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Thioethers or disulfides.

Scientific Research Applications

4-[(3-methylbenzylidene)amino]-5-phenyl-4H-1,2,4-triazole-3-thiol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential antimicrobial, antifungal, and anticancer activities.

    Medicine: Explored for its potential therapeutic properties, including enzyme inhibition and receptor modulation.

    Industry: Utilized in the development of new materials with specific properties, such as corrosion inhibitors and dyes.

Mechanism of Action

The mechanism of action of 4-[(3-methylbenzylidene)amino]-5-phenyl-4H-1,2,4-triazole-3-thiol involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt cell membrane integrity or inhibit essential enzymes in microbial cells. In cancer research, it may act by inducing apoptosis or inhibiting cell proliferation through specific signaling pathways.

Comparison with Similar Compounds

Key Observations :

  • Electron-withdrawing groups (e.g., NO₂ in , CF₃ in ) enhance antibacterial activity but may reduce solubility.
  • Bulky substituents (e.g., pyrazole in , phenoxy in ) can hinder crystallization, affecting yields.
  • Methyl or methoxy groups (e.g., 3-CH₃ in the target compound, 4-OCH₃ in ) improve bioavailability via lipophilicity modulation .

Antimicrobial Activity

  • Target Compound : Exhibits moderate activity against Staphylococcus aureus (MIC ~8 µg/mL) but lower potency than derivatives with electron-deficient aryl groups .
  • 4-((4-Bromobenzylidene)amino)-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol: Shows superior antibacterial activity (MIC ~2 µg/mL) due to the synergistic effect of Br and CF₃ groups .
  • 5e (4-(2,4-Dichlorobenzylideneamino)-5-phenyl derivative): Outperforms streptomycin against Gram-negative pathogens (MIC ~1 µg/mL) .

Anticancer and Antioxidant Activity

  • Heterocyclic Schiff Base Metal Complexes (e.g., Cu(II) complexes of pyridyl-triazoles): Demonstrate 60–80% inhibition against MCF-7 and Hep-G2 cancer cells, surpassing organic ligands alone .
  • Compound 5b (4-((Furan-2-ylmethylene)amino)-5-phenyl derivative): Exhibits potent antioxidant activity (IC₅₀ = 5.84 µg/mL) via DPPH scavenging, attributed to the electron-donating furan moiety .

Antiviral and Anticoccidial Activity

  • 4-(Cyclopent-1-en-3-ylamino)-5-(4-iodophenyl)hydrazinyl derivative: Inhibits coronavirus helicase (IC₅₀ = 0.8 µM) through hydrophobic interactions .
  • 4,5-Diphenyl-1,2,4-triazole-3-thiol : Reduces coccidial α-glucosidase activity by 70%, comparable to toltrazuril .

Biological Activity

4-[(3-methylbenzylidene)amino]-5-phenyl-4H-1,2,4-triazole-3-thiol is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews its synthesis, biological evaluations, and mechanisms of action based on diverse scientific literature.

Chemical Structure and Properties

The compound has the molecular formula C16H14N4SC_{16}H_{14}N_{4}S and a molecular weight of approximately 294.37 g/mol. Its structure includes a triazole ring, which is known for various biological activities.

Synthesis

The synthesis of this compound typically involves the reaction of 3-methylbenzaldehyde with an appropriate amine derivative in the presence of thiol groups to form the desired triazole structure. The reaction conditions often include solvents such as ethanol and may require specific temperatures to optimize yield.

Anticancer Activity

Recent studies have demonstrated that compounds containing the 1,2,4-triazole scaffold exhibit notable anticancer properties. For instance:

  • Cell Line Studies : The compound was tested against several cancer cell lines, including MDA-MB-231 (triple-negative breast cancer) and Panc-1 (pancreatic cancer). The results indicated that certain derivatives of triazoles showed enhanced cytotoxicity compared to standard chemotherapeutics, with IC50 values often below 100 µM .
Compound Cell Line IC50 (µM)
This compoundMDA-MB-23122.3 ± 2.5
This compoundPanc-126.2 ± 1.0

This data suggests a selective cytotoxic effect towards cancer cells while exhibiting lower toxicity against normal fibroblast cells.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies reveal that derivatives of triazole exhibit activity against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of key metabolic pathways.

The biological activity of triazole derivatives can be attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : Triazoles can inhibit enzymes involved in nucleic acid synthesis, leading to impaired cell division in cancer cells.
  • Induction of Apoptosis : Some studies indicate that these compounds can trigger programmed cell death in malignant cells through the activation of intrinsic apoptotic pathways.
  • Antiangiogenic Effects : Certain triazole derivatives have shown potential in inhibiting angiogenesis, which is crucial for tumor growth and metastasis .

Case Studies

In one notable study involving a series of triazole derivatives:

  • Objective : To evaluate the anticancer efficacy against melanoma and breast cancer.
  • Findings : Compounds with specific substituents on the triazole ring exhibited enhanced selectivity and potency against cancer cells compared to non-targeted treatments .

Q & A

Q. Table 1: Synthesis Optimization Parameters

ParameterOptimal ConditionYield (%)Purity (%)Reference
SolventEthanol7897
Temperature75°C (reflux)8295
Purification MethodColumn Chromatography7598

Basic: How do structural modifications (e.g., halogen substituents) influence the compound's biological activity?

Methodological Answer:
Substituents on the benzylidene or phenyl rings significantly alter bioactivity:

  • Halogenation : Chloro or fluoro groups at the para position enhance antimicrobial activity by increasing lipophilicity and membrane penetration .
  • Methoxy Groups : Improve solubility but may reduce potency due to steric hindrance .
  • Indole Moieties : Introduce π-π stacking interactions with biological targets (e.g., DNA or enzymes), as seen in analogs with indole substitutions .

Q. Table 2: Substituent Effects on MIC Values (μg/mL)

Substituent (Position)Antimicrobial Activity (MIC)Antifungal Activity (MIC)Reference
4-Cl (Phenyl)7.8–15.615.6–31.2
4-F (Benzylidene)12.5–2525–50
4-OCH₃ (Benzylidene)50–100100–200

Advanced: What experimental strategies can resolve contradictions in reported biological activities across studies?

Methodological Answer:
Discrepancies in bioactivity data (e.g., varying MIC values) arise from:

  • Assay Variability : Standardize protocols (e.g., broth microdilution vs. agar diffusion) to minimize procedural differences .
  • Compound Purity : Use HPLC or LC-MS to confirm >95% purity, as impurities (e.g., unreacted aldehydes) can skew results .
  • Structural Confirmation : Validate analogs via ¹H/¹³C NMR and HR-MS to rule out isomerization or degradation .

Advanced: How can in silico methods predict interaction mechanisms with enzyme targets?

Methodological Answer:
Molecular docking (e.g., AutoDock Vina) and dynamics simulations (GROMACS) are used to:

  • Identify Binding Pockets : The triazole-thiol scaffold binds to cysteine residues in enzymes (e.g., SARS-CoV-2 helicase) via covalent interactions .
  • Quantify Affinity : Analogs with 4-Cl substitutions show ΔG values of -9.2 kcal/mol, indicating strong binding to fungal CYP51 .
  • Validate Experimentally : Compare docking results with enzymatic inhibition assays (e.g., IC₅₀ values) .

Q. Table 3: Docking Results for Triazole-Thiol Derivatives

Target ProteinBinding Energy (kcal/mol)Key InteractionsReference
SARS-CoV-2 Helicase-8.7Cys532-SH, π-π stacking
Fungal CYP51-9.2Heme iron coordination
Human Topoisomerase IIα-7.9DNA intercalation

Advanced: What role does photoisomerization play in modulating the compound's activity?

Methodological Answer:
The benzylidene group undergoes E→Z isomerization under UV light (365 nm, Φ = 0.32), enabling light-controlled applications:

  • Drug Activation : Photoisomerized derivatives show 3-fold higher cytotoxicity against HeLa cells compared to dark-state analogs .
  • Reversibility : Z→E reversion occurs at 254 nm, allowing dynamic control in photopharmacology studies .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Confirm regiochemistry (e.g., triazole ring substitution) and detect tautomers .
  • FTIR : Identify ν(S-H) at ~2550 cm⁻¹ and ν(C=N) at ~1600 cm⁻¹ .
  • HR-MS : Validate molecular weight (e.g., [M+H⁺]⁺ at m/z 323.08 for C₁₆H₁₄N₄S) .

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